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molecular formula C9H12N2O2 B3250248 2-(4-Amino-3-methylphenoxy)acetamide CAS No. 201853-03-4

2-(4-Amino-3-methylphenoxy)acetamide

Cat. No. B3250248
M. Wt: 180.2 g/mol
InChI Key: DJLLIFBZVNWWSB-UHFFFAOYSA-N
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Patent
US05932582

Procedure details

To a 200 m1L round bottomed flask with a stirring bar and an argon inlet was added 4-(1,1-dimethylethoxycarbonyl)amino-3-methylphenoxyacetamide (4.91 g, 17.52 mmol) and trifluoroacetic acid (50 mL). This solution was stirred at 0° C. for 5 h. The trifluoroacetic acid was removed in vacuo and the residue was partitioned between EtOAc and aqueous NaHCO3 solution. The layers were separated and the organic phase was washed with brine, dried (MgSO4), filtered and concentrated in vacuo to give 1.60 g of 4-amino-3-methylphenoxy-acetamide as a white solid.
Name
4-(1,1-dimethylethoxycarbonyl)amino-3-methylphenoxyacetamide
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC(C)(OC([NH:7][C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][C:14]([NH2:16])=[O:15])=[CH:10][C:9]=1[CH3:19])=O)C>FC(F)(F)C(O)=O>[NH2:7][C:8]1[CH:18]=[CH:17][C:11]([O:12][CH2:13][C:14]([NH2:16])=[O:15])=[CH:10][C:9]=1[CH3:19]

Inputs

Step One
Name
4-(1,1-dimethylethoxycarbonyl)amino-3-methylphenoxyacetamide
Quantity
4.91 g
Type
reactant
Smiles
CC(C)(OC(=O)NC1=C(C=C(OCC(=O)N)C=C1)C)C
Name
Quantity
50 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
This solution was stirred at 0° C. for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The trifluoroacetic acid was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between EtOAc and aqueous NaHCO3 solution
CUSTOM
Type
CUSTOM
Details
The layers were separated
WASH
Type
WASH
Details
the organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
NC1=C(C=C(OCC(=O)N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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